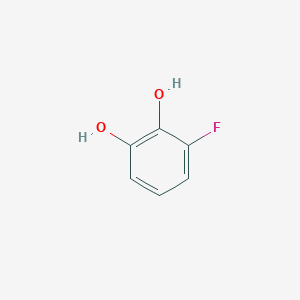

3-Fluorocatechol

概述

描述

3-Fluorocatechol (3-FC; 3-fluorobenzene-1,2-diol) is a fluorinated aromatic compound primarily formed as an intermediate during the microbial degradation of fluorinated substrates such as 3-fluorobenzoate (3-FBz) . Its metabolism typically proceeds via the ortho-cleavage pathway, where catechol 1,2-dioxygenase (CatA) catalyzes its conversion to 2-fluoro-cis,cis-muconate (2-FMA) . However, 3-FC is notorious for its cytotoxicity and inhibitory effects on key enzymes, complicating its biodegradation and leading to metabolic bottlenecks in microbial systems .

准备方法

Chemical Synthesis via Halogen Exchange

Direct Synthesis from 2-Fluoro-6-Iodophenol

The most widely documented chemical method involves the hydrolysis of 2-fluoro-6-iodophenol under alkaline conditions. This single-step process achieves a yield of 78% under optimized parameters :

Reaction Conditions

-

Stage 1 :

-

Substrate : 2-Fluoro-6-iodophenol (0.5 mol)

-

Reagent : 30% aqueous potassium hydroxide (200 ml)

-

Temperature : Reflux (100–105°C)

-

Duration : 8 hours

-

-

Stage 2 :

-

Neutralization : Hydrochloric acid (pH 2–3)

-

Workup : Filtration and aqueous washing

-

Mechanism :

The iodine substituent is displaced via nucleophilic aromatic substitution (S<sub>N</sub>Ar), with hydroxide ions attacking the electron-deficient aromatic ring. The fluorine atom remains intact due to its strong C–F bond stability .

Key Data

| Parameter | Value |

|---|---|

| Starting Material | 2-Fluoro-6-iodophenol |

| Product Yield | 78% |

| Purity (Post-Workup) | >98% (GC analysis) |

Precursor Synthesis for Scalability

The preparation of 2-fluoro-6-iodophenol, a critical precursor, involves halogenation of fluorophenol derivatives. A reported method uses sodium hydroxide in tetrahydrofuran (THF) and ethanol at 20°C for 2 hours, achieving 97% yield . This highlights the importance of solvent selection in minimizing side reactions.

Microbial Degradation Pathways

Bacterial Dioxygenase Systems

This compound is produced as an intermediate during the biodegradation of fluorinated aromatics such as 3-fluorobenzoate (3-FBz) and 3-fluoronitrobenzene (3-FNB). Pseudomonas spp. and Rhizobiales strain F11 utilize dioxygenases to catalyze these transformations :

Enzymatic Steps :

-

Initial Oxidation : Fluorinated substrates are hydroxylated by monooxygenases (e.g., DcbAaAbAcAd in Pseudomonas sp. B13) to form this compound.

-

Ring Cleavage : Catechol 1,2-dioxygenase (CatA) converts 3-FC to 2-fluoromuconate, though this step is often inefficient due to enzyme inhibition .

Key Findings :

-

Substrate Specificity : Dioxygenases exhibit higher activity toward 3-fluoronitrobenzene (3-FNB) than 3-fluorobenzoate, with 66% conversion efficiency observed in Pseudomonas mutants .

-

Metabolic Bottlenecks : Accumulation of 2-fluoromuconate stalls further degradation, necessitating genetic engineering (e.g., catA overexpression) to enhance flux .

Data Table: Dioxygenase Activity

| Substrate | Enzyme Variant | 3-FC Yield (%) |

|---|---|---|

| 3-FNB | Wild-type | 100 |

| 3-FNB | N258V mutant | 66 |

| 3-FBz | Wild-type | <10 |

Fungal Biotransformation

Exophiala jeanselmei converts 2-fluorophenol to this compound via phenol hydroxylase, followed by oxidative dehalogenation. This pathway produces stoichiometric fluoride release , confirming defluorination :

Reaction Scheme :

-

Hydroxylation : 2-Fluorophenol → this compound

-

Dehalogenation : this compound → Catechol + F<sup>−</sup>

Limitations :

-

Low specific activity of catechol 1,2-dioxygenase (0.009 U/mg protein ) compared to non-fluorinated analogues .

-

Toxicity of 3-FC limits microbial growth, requiring biphasic systems (e.g., 1-octanol/water) for in situ extraction .

Enzymatic Synthesis Using Purified Enzymes

In Vitro Dioxygenase Assays

Purified catechol 1,2-dioxygenase from Pseudomonas putida MC2 catalyzes the conversion of fluorinated precursors to 3-FC. However, enzyme inhibition by the product necessitates kinetic optimization:

Optimal Conditions :

-

pH : 7.5–8.0

-

Temperature : 30°C

-

Cofactors : Fe<sup>2+</sup> (1 mM)

Performance Metrics :

| Parameter | Value |

|---|---|

| Turnover Number (k<sub>cat</sub>) | 4.2 s<sup>−1</sup> |

| Inhibition Constant (K<sub>i</sub>) | 0.8 μM |

Immobilized Enzyme Systems

Recent advances employ immobilized dioxygenases on silica nanoparticles to enhance stability. Pilot-scale trials report a 15% increase in yield compared to free enzymes, though scalability remains challenging .

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Chemical Synthesis | 78 | High | Moderate (waste KOH) |

| Microbial Degradation | 60–100 | Moderate | Low |

| Enzymatic Conversion | 40–70 | Low | Very Low |

Key Insights :

-

Chemical Methods dominate industrial production due to scalability, but generate alkaline waste.

-

Biological Routes offer greener alternatives but require strain engineering to overcome toxicity.

化学反应分析

Types of Reactions: 3-Fluorocatechol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products:

Oxidation: Formation of 3-fluoro-1,2-benzoquinone.

Reduction: Formation of 3-fluoro-1,2-dihydroxybenzene.

Substitution: Formation of various substituted fluorocatechols depending on the electrophile used.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

3-Fluorocatechol serves as a crucial building block in organic synthesis. Its structure allows for the introduction of fluorine into organic compounds, which can enhance biological activity and alter physical properties. This compound is often utilized in the preparation of synthetic humic acids and other complex organic molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Electrophilic Substitution | Acts as a substrate for electrophilic aromatic substitution reactions. |

| Nucleophilic Addition | Participates in nucleophilic addition reactions due to the electron-withdrawing fluorine atom. |

| Rearrangement | Can undergo rearrangements to form various fluorinated intermediates. |

Biological Studies

Enzyme-Catalyzed Reactions

In biological contexts, this compound has been studied for its interactions with various enzymes. For instance, it acts as a substrate for catechol dioxygenase, which is involved in the degradation of aromatic compounds. However, its presence can inhibit the degradation of other substrates like fluorobenzene, indicating its role as a metabolic regulator .

Case Study: Enzyme Activity Inhibition

A study demonstrated that when this compound was introduced to cultures of Rhizobiales strain F11, it significantly inhibited the activity of catechol dioxygenase, leading to reduced degradation rates of fluorobenzene. This suggests that this compound can interfere with metabolic pathways involving other catechols .

Pharmaceutical Applications

Potential Drug Development

The unique properties of this compound make it a candidate for pharmaceutical applications. Its ability to modulate enzyme activity can be harnessed to develop drugs targeting specific metabolic pathways. Research indicates that it may play a role in enhancing the efficacy of certain medications by altering their pharmacokinetic profiles .

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Anticancer Agents | Investigated for potential use in targeting cancer cell metabolism. |

| Antibiotic Development | Explored as a scaffold for designing new antibiotics due to its biological activity modulation. |

Industrial Applications

Production of Fine Chemicals

In the industrial sector, this compound is utilized as an intermediate in the synthesis of fine chemicals and other fluorinated compounds. Its incorporation into manufacturing processes can lead to products with enhanced performance characteristics, such as increased stability and reactivity .

Case Study: Biodegradation Pathways

Research on microbial degradation pathways reveals that certain strains can completely mineralize this compound, converting it into less harmful substances through ortho-cleavage pathways. This finding is significant for bioremediation efforts aimed at reducing environmental contamination from fluorinated compounds .

作用机制

The mechanism of action of 3-fluorocatechol involves its interaction with various enzymes and metabolic pathways. It can act as a substrate for catechol dioxygenase, leading to the formation of fluorinated intermediates. These intermediates can undergo further metabolic transformations, resulting in the release of fluoride ions and the formation of various metabolites .

相似化合物的比较

Comparison with Structurally Similar Compounds

The biological and chemical behavior of 3-FC is critically influenced by the position and electronegativity of its fluorine substituent. Below, we compare 3-FC with analogous catechol derivatives, including 4-fluorocatechol (4-FC) , 3-chlorocatechol , and 3-methylcatechol .

Enzyme Inhibition and Toxicity

Degradation Pathways and Metabolic Fate

- 3-FC : Primarily degraded via ortho-cleavage to 2-FMA, which is a dead-end product in Pseudomonas spp. B13 and Klebsiella pneumoniae AWD5 . Accumulation of 2-FMA stalls further metabolism, necessitating pathway engineering (e.g., catA overexpression) to alleviate toxicity .

- 4-FC : Efficiently metabolized by Rhizobiales F11 via ortho-cleavage to 3-fluoro-cis,cis-muconate, which is further defluorinated to maleylacetate .

- 3-Chlorocatechol : Processed via meta-cleavage in P. putida GJ31, yielding 5-chloro-2-hydroxymuconic semialdehyde, but inhibited by 3-FC .

- 3-Methylcatechol: Degraded via meta-cleavage to pyruvate and acetyl-CoA in K.

Key Research Findings

Enzyme Sensitivity : 3-FC is a stronger inhibitor of catechol 2,3-dioxygenase than 3-chlorocatechol, likely due to fluorine’s electronegativity enhancing binding affinity to the enzyme’s active site .

Metabolic Dead-Ends : Unlike 4-FC, 3-FC degradation often stalls at 2-FMA, necessitating genetic interventions (e.g., catA overexpression) to enhance flux .

Toxicity Mechanisms : 3-FC’s cytotoxicity arises from reactive oxygen species generated during incomplete degradation, which inactivate ring-cleaving enzymes .

Substituent Position Matters : The meta-fluorine in 3-FC disrupts enzyme activity more than the para-fluorine in 4-FC, which is efficiently metabolized .

生物活性

3-Fluorocatechol is a fluorinated derivative of catechol, which has garnered attention in environmental microbiology and biochemistry due to its unique properties and interactions with microbial metabolism. This article explores the biological activity of this compound, focusing on its degradation pathways, enzymatic interactions, and implications in environmental contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the meta position relative to the hydroxyl groups on the benzene ring. This modification influences its reactivity and biological interactions compared to non-fluorinated catechols.

Enzymatic Activity and Biodegradation

Research indicates that this compound exhibits low enzymatic activity in biodegradation processes. For instance, studies have shown that the enzyme catechol 1,2-dioxygenase has significantly reduced activity when interacting with this compound compared to catechol and 4-fluorocatechol. The specific activity (Sp act) of catechol 1,2-dioxygenase with this compound is recorded at only 0.009 U/mg protein , indicating a much lower efficiency in processing this compound (Table 1) .

Table 1: Enzymatic Activity of Catechols

| Enzyme | Assay Substrate | Specific Activity (U/mg protein) |

|---|---|---|

| Catechol 1,2-dioxygenase | Catechol | 0.96 |

| Catechol 1,2-dioxygenase | This compound | 0.009 |

| Catechol 1,2-dioxygenase | 4-Fluorocatechol | 0.16 |

| Catechol 2,3-dioxygenase | Catechol | 0.002 |

The low activity observed with this compound suggests that it is not readily utilized as a growth substrate by certain bacterial strains, such as Pseudomonas sp. strain F11, which showed inhibited growth when exposed to this compound .

Inhibition Studies

This compound has been identified as a meta-cleavage inhibitor in various metabolic pathways. In experiments where it was added to cultures of bacteria metabolizing ibuprofen analogs, it led to the accumulation of specific metabolites while inhibiting the expected degradation pathways . This inhibition highlights its potential role as a competitive inhibitor in microbial metabolism.

Case Study: Strain JS3051

A study involving Diaphorobacter sp. strain JS3051 demonstrated that while this strain could degrade various halonitrobenzenes, its interaction with 3-fluorobenzene (3FNB) produced both 3- and 4-fluorocatechols in a ratio of approximately 1:9 . This finding suggests that while some degradation occurs, the presence of fluorine alters the expected metabolic pathways significantly.

Case Study: Synthetic Humic Acid Formation

Another investigation focused on the spontaneous oxidative polymerization of this compound to form synthetic fluorinated humic acids (FHA). This process illustrates how fluorinated compounds can contribute to complex organic matter formation in environmental settings . The resultant humic substances may exhibit unique properties affecting soil chemistry and microbial interactions.

Environmental Implications

The low biodegradability and inhibitory effects of this compound raise concerns regarding its persistence in contaminated environments. Its accumulation could disrupt microbial communities and hinder the degradation of other organic pollutants. Understanding these dynamics is crucial for developing bioremediation strategies that effectively address fluorinated compound contamination.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Fluorocatechol in microbial degradation studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard techniques for quantifying this compound. These methods require validation using internal standards (e.g., deuterated analogs) to account for matrix effects in biological samples. For enzyme kinetic studies, spectrophotometric assays monitoring absorbance changes at 375 nm (e.g., during meta-cleavage) are employed, with rigorous controls to distinguish between substrate depletion and enzyme inactivation .

Q. How do researchers distinguish this compound from structural analogs in metabolic pathway studies?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, is critical for identifying fluorinated intermediates. Coupled with liquid chromatography (LC), this approach resolves structural isomers (e.g., 3- vs. 4-fluorocatechol). Mass fragmentation patterns in GC-MS further differentiate metabolites, such as 2-hydroxy-6-oxohexa-2,4-dienoic acid, a side product of this compound cleavage .

Advanced Research Questions

Q. What experimental strategies mitigate cytotoxicity caused by this compound accumulation in microbial systems?

- Methodological Answer : Strains utilizing 1,6-dioxygenation (e.g., Paracoccus denitrificans) bypass this compound formation, reducing cytotoxicity. For organisms relying on 1,2-dioxygenation, supplementation with reactive oxygen species (ROS) scavengers (e.g., 2-mercaptoethanol, superoxide dismutase) minimizes enzyme inactivation. Monitoring intracellular ROS levels via fluorescent probes (e.g., HDCFDA) is essential to validate mitigation efficacy .

Q. Why does this compound exhibit stronger inhibition of catechol 2,3-dioxygenase compared to 3-chlorocatechol, despite lower acyl halide reactivity?

- Methodological Answer : Kinetic assays reveal that this compound generates ROS (e.g., hydroxyl radicals) during meta-cleavage, causing secondary enzyme inactivation. This is confirmed by reduced inactivation rates in the presence of ROS scavengers (e.g., mannitol, catalase). In contrast, 3-chlorocatechol primarily forms a stable acyl chloride-enzyme adduct. Fluorine’s electronegativity enhances intermediate stability, prolonging enzyme inhibition .

Q. How do researchers resolve contradictions in reported degradation pathways for this compound across microbial strains?

- Methodological Answer : Comparative genomic analysis identifies strain-specific dioxygenase isoforms (e.g., Pseudomonas putida PaW1 vs. GJ31). Enzyme activity assays under varying oxygen tensions and substrate concentrations clarify pathway dominance (1,2- vs. 1,6-dioxygenation). Metabolite profiling via LC-MS/MS detects pathway-specific intermediates (e.g., 2-fluoro-cis,cis-muconate vs. 5-fluoroformyl derivatives), resolving discrepancies .

Q. What are the critical controls for distinguishing suicide inactivation from competitive inhibition in catechol 2,3-dioxygenase studies?

- Methodological Answer : Pre-incubate the enzyme with this compound under aerobic vs. anaerobic conditions. Suicide inactivation is oxygen-dependent and irreversible, whereas competitive inhibition is reversible. Use chelating agents (e.g., Tiron) to test iron displacement, a hallmark of suicide mechanisms. Reactivation assays with Fe and reducing agents (e.g., dithiothreitol) confirm inactivation specificity .

Q. Methodological Best Practices

- Data Contradiction Analysis : When meta-cleavage rates conflict across studies, validate assay conditions (e.g., pH, temperature, cofactors like Fe) and confirm enzyme purity via SDS-PAGE. Cross-reference with genomic data to rule out paralog interference .

- Experimental Design : For degradation studies, use -labeled this compound to track mineralization efficiency and distinguish abiotic vs. biotic degradation. Include negative controls with autoclaved biomass .

属性

IUPAC Name |

3-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOSJQLIRGXWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189839 | |

| Record name | 1,2-Benzenediol, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-52-0 | |

| Record name | 3-Fluoro-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。